4-苄氧基-1,3-丁二醇

描述

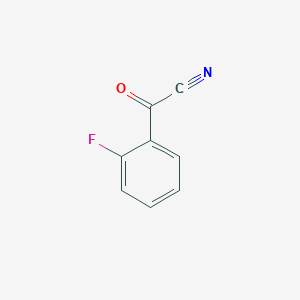

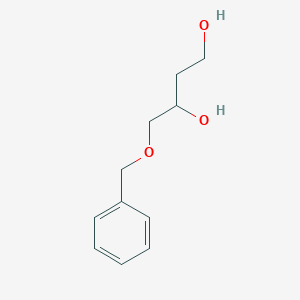

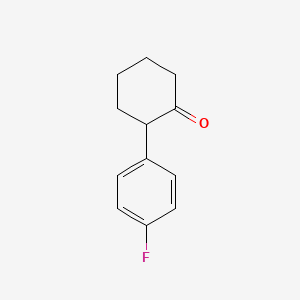

4-Benzyloxy-1,3-butanediol is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.25 . It is a solid at 20°C . It appears as a colorless to light yellow clear liquid .

Synthesis Analysis

While specific synthesis methods for 4-Benzyloxy-1,3-butanediol were not found in the search results, a related compound, 1,3-butanediol, has been synthesized from biomass-derived compounds via ring opening hydrogenolysis .

Molecular Structure Analysis

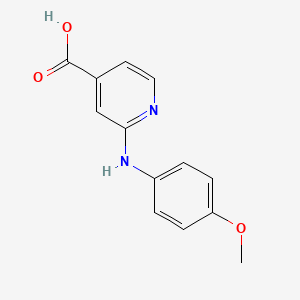

The molecular structure of 4-Benzyloxy-1,3-butanediol consists of a butanediol backbone with a benzyloxy group attached at the 4-position .

Physical And Chemical Properties Analysis

4-Benzyloxy-1,3-butanediol is a solid at 20°C . It has a boiling point of 141°C at 0.5 mmHg and a refractive index of 1.53 . The compound has a purity of >97.0% (GC) and an optical purity of min. 98.0 ee% .

科学研究应用

合成途径和生物生产

工程细菌中的自主生物生产:刘和陆 (2015 年) 的一项研究描述了工程细菌的模块化开发,用于生物生产 1,4-丁二醇 (BD),使用从头开始的途径和用于生产控制的合成电路。这项工作突出了合成生物学和代谢工程在利用可再生资源为 BD 等工业化学品创建自主生产系统的潜力 刘和陆,2015 年。

直接生产的代谢工程:Yim 等人 (2011 年) 报告了从大肠杆菌中的可再生碳水化合物原料中直接生物催化途径到 BD 的第一条途径,展示了一种基于系统代谢工程的菌株设计方法。这一发展允许对活细胞天然不产生的商品化学品进行新的生物工艺,强调了生物基生产方法的重要性 Yim 等人,2011 年。

催化和化学合成

- 1,4-丁二醇的转移氢化:Garduño and García (2017) 探索了以 1,4-丁二醇为氢源的苯甲腈均相转移氢化,展示了该工艺在有机合成中的潜力。他们的工作提供了对 1,4-丁二醇在催化体系中多功能性的见解,为合成有价值的化学中间体提供了途径 Garduño & García, 2017。

手性化合物合成

脂肪酶介导拆分:Izquierdo 等人 (2001 年) 详细介绍了脂肪酶介导的 1,3-丁二醇衍生物拆分,作为信息素对映体合成的拆分砌块。这项研究强调了丁二醇衍生物衍生的手性中间体在合成复杂有机分子中的重要性,突出了酶促拆分在实现对映纯度中的作用 Izquierdo 等人,2001 年。

手性固定相制备:Hyun 等人 (2006 年) 从 1,4-丁二醇的衍生物开始制备了一种新的液相色谱手性固定相。这一发展对于拆分外消旋化合物至关重要,展示了丁二醇衍生物在分析化学中用于手性分离过程的效用 Hyun 等人,2006 年。

安全和危害

While specific safety and hazard information for 4-Benzyloxy-1,3-butanediol was not found in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

生化分析

Biochemical Properties

4-Benzyloxy-1,3-butanediol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 4-Benzyloxy-1,3-butanediol is with dehydrogenase enzymes, which are involved in oxidation-reduction reactions. These interactions can lead to the modulation of enzyme activity, affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of 4-Benzyloxy-1,3-butanediol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Benzyloxy-1,3-butanediol has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation. This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 4-Benzyloxy-1,3-butanediol exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. Additionally, 4-Benzyloxy-1,3-butanediol can influence the stability and degradation of proteins, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzyloxy-1,3-butanediol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Benzyloxy-1,3-butanediol remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to 4-Benzyloxy-1,3-butanediol in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Benzyloxy-1,3-butanediol vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and cellular functions without causing significant adverse effects. At higher doses, 4-Benzyloxy-1,3-butanediol may induce toxic effects, including metabolic acidosis, dehydration, and oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental settings to avoid potential toxicity .

Metabolic Pathways

4-Benzyloxy-1,3-butanediol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can be metabolized through oxidation to form intermediates that participate in further metabolic reactions. The involvement of 4-Benzyloxy-1,3-butanediol in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Benzyloxy-1,3-butanediol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 4-Benzyloxy-1,3-butanediol can influence its biological activity and the extent of its effects on cellular functions .

Subcellular Localization

4-Benzyloxy-1,3-butanediol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. The localization of 4-Benzyloxy-1,3-butanediol in these subcellular regions can modulate its interactions with biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525289 | |

| Record name | 4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-70-4 | |

| Record name | 4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)

![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)